(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Description

Chemical Structure and Nomenclature

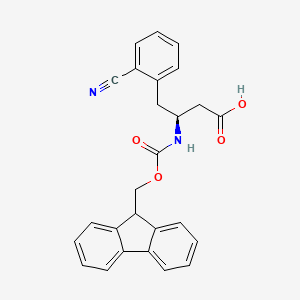

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid represents a sophisticated molecular architecture that combines several functional elements within a single amino acid derivative. The compound possesses a molecular formula of C26H22N2O4 and a molecular weight of 426.46 g/mol. The systematic nomenclature reflects the complex stereochemical and functional group arrangement present in this molecule.

The structural framework consists of a butanoic acid backbone with an S-configuration at the 3-position, where the amino functionality is protected by the fluorenylmethyloxycarbonyl group. The 4-position bears a 2-cyanophenyl substituent, which introduces both aromatic character and the nitrile functionality that imparts unique spectroscopic properties. This arrangement creates what can be considered a β-homophenylalanine derivative, where the standard phenylalanine structure has been extended by one methylene unit and modified with the cyano substituent.

The fluorenylmethyloxycarbonyl protecting group itself represents a bulky, aromatic protective moiety that serves multiple functions beyond simple amino protection. The fluorene system provides exceptional stability under acidic conditions while remaining readily cleavable under basic conditions, particularly with secondary amines such as piperidine. The methoxycarbonyl linkage creates a carbamate bond that effectively blocks the amino group from participating in unwanted side reactions during peptide synthesis.

| Structural Component | Chemical Role | Molecular Contribution |

|---|---|---|

| Fluorenylmethyloxycarbonyl | Amino protecting group | C15H11O2 (223.25 g/mol) |

| β-Amino acid backbone | Core structure | C4H7NO2 (101.11 g/mol) |

| 2-Cyanophenyl | Spectroscopic probe | C7H4N (102.11 g/mol) |

The stereochemical designation as the S-enantiomer is crucial for biological activity and synthetic compatibility with naturally occurring amino acids. This configuration ensures proper integration into peptide sequences while maintaining the desired spatial orientation of the cyano group for spectroscopic applications.

Historical Development of Fluorenylmethyloxycarbonyl Chemistry

The fluorenylmethyloxycarbonyl protecting group emerged from the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who recognized the need for base-labile amino protecting groups that could complement the existing acid-labile systems. Their initial motivation stemmed from the observation that while numerous amino-protecting groups could be cleaved by acids of varying strengths, there existed no complementary set of groups cleavable by basic reagents of graded activity.

The development trajectory of fluorenylmethyloxycarbonyl chemistry underwent significant evolution before finding its optimal application in solid-phase peptide synthesis. Carpino and Han initially prepared fluorenylmethyloxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, establishing the fundamental synthetic route that remains in use today. However, the initial applications in solution-phase chemistry proved problematic due to the reactivity of the deprotection byproduct, dibenzofulvene, which could reattach to the liberated amine or prove difficult to separate from the desired product.

The transformation of fluorenylmethyloxycarbonyl chemistry from a problematic solution-phase protecting group to the dominant method in peptide synthesis occurred in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge adapted the fluorenylmethyloxycarbonyl group for solid-phase applications. This adaptation proved revolutionary because the solid support allowed for simple washing away of the dibenzofulvene byproduct and any associated adducts, eliminating the separation problems that had plagued solution-phase applications.

The adoption of fluorenylmethyloxycarbonyl chemistry in peptide synthesis laboratories demonstrated a remarkable trajectory. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities revealed that in 1991, only 50% of participating laboratories used fluorenylmethyloxycarbonyl chemistry, while the remaining 50% employed the older tert-butyloxycarbonyl-based methods. However, by 1994, 98% of participating laboratories had transitioned to fluorenylmethyloxycarbonyl chemistry, a percentage that remained constant through 1996.

Position in the Spectrum of Modified Amino Acids

The cyano-substituted amino acid derivatives occupy a unique position within the broader spectrum of modified amino acids, serving primarily as spectroscopic probes while maintaining structural compatibility with standard peptide synthesis protocols. This compound represents a specific subset of these compounds, distinguished by its β-homophenylalanine backbone and the strategic placement of the cyano group.

Within the family of cyanophenylalanine derivatives, positional isomers exhibit distinct spectroscopic properties that have been systematically characterized. The 2-cyanophenylalanine system, present in the compound under discussion, shows unique photophysical behavior compared to its 3- and 4-substituted counterparts. Computational studies have revealed that the electronic structures of these positional isomers differ significantly, with implications for their utility as spectroscopic probes in protein folding studies.

The cyano group functionality serves multiple roles that distinguish these amino acids from conventional aromatic amino acids. First, the nitrile moiety acts as a powerful electron-withdrawing group, significantly altering the electronic distribution within the aromatic system and affecting fluorescence properties. Second, the cyano group can participate in hydrogen bonding interactions, providing additional structural information when incorporated into peptide sequences. Third, the strong infrared absorption of the nitrile group enables vibrational spectroscopic monitoring of protein dynamics and conformational changes.

| Amino Acid Class | Spectroscopic Properties | Primary Applications |

|---|---|---|

| Standard aromatic amino acids | UV absorption, limited fluorescence | General peptide synthesis |

| Cyanophenylalanine derivatives | Enhanced fluorescence, IR activity | Protein dynamics studies |

| β-Homo amino acids | Extended backbone, altered peptide geometry | Conformational probes |

| Fluorenylmethyloxycarbonyl-protected derivatives | UV-active protection, synthesis monitoring | Advanced peptide synthesis |

The position of cyano-substituted amino acids within the broader context of unnatural amino acid incorporation reflects the growing sophistication of peptide and protein engineering. These compounds serve as minimally perturbing probes that can be introduced into peptide sequences without significantly disrupting normal folding patterns while providing detailed spectroscopic information about local environment and dynamics.

Significance in Peptide Chemistry

The significance of this compound in peptide chemistry extends beyond its role as a simple building block to encompass its function as a sophisticated tool for peptide characterization and protein engineering. The compound serves multiple critical functions that have advanced both synthetic methodology and peptide analysis capabilities.

In synthetic applications, the fluorenylmethyloxycarbonyl protection strategy provides several distinct advantages that have made it the preferred method for modern peptide synthesis. The protecting group demonstrates exceptional stability toward acidic conditions and hydrolysis while remaining selectively removable by weak bases such as piperidine. This selectivity enables the use of orthogonal protection schemes where side-chain protecting groups can be maintained throughout the synthesis while sequential amino acid coupling proceeds under mild basic conditions.

The monitoring capabilities afforded by fluorenylmethyloxycarbonyl chemistry represent a significant advancement in synthesis quality control. The fluorenyl group exhibits strong ultraviolet absorbance, and its release during deprotection can be monitored spectrophotometrically to track reaction progress and completion. This real-time monitoring capability allows synthetic chemists to optimize reaction conditions and identify potential problems during peptide assembly.

The spectroscopic properties imparted by the cyano-substituted aromatic system have opened new avenues for peptide and protein analysis. The compound can serve as a fluorescence probe for studying protein structure and dynamics, with its fluorescence quantum yield depending on the local environment and particularly on hydrogen bonding interactions with surrounding amino acids. This environmental sensitivity makes it an excellent reporter for conformational changes and protein-protein interactions.

Recent applications have demonstrated the utility of cyanophenylalanine derivatives in Förster resonance energy transfer studies, where the cyano-substituted amino acid can function as either a donor or acceptor in energy transfer experiments. The Förster radius of approximately 16 Å for these systems provides an ideal distance range for monitoring protein folding and conformational dynamics at the secondary structure level.

| Application Area | Specific Utility | Technical Advantage |

|---|---|---|

| Peptide synthesis | Orthogonal protection | Mild deprotection conditions |

| Reaction monitoring | UV spectroscopy | Real-time synthesis tracking |

| Protein dynamics | Fluorescence spectroscopy | Environmental sensitivity |

| Conformational studies | Förster resonance energy transfer | Distance-dependent energy transfer |

The compound's role in advancing peptide chemistry methodology extends to its contribution to the synthesis of challenging sequences that were previously problematic using older protecting group strategies. The milder reaction conditions associated with fluorenylmethyloxycarbonyl chemistry have enabled the successful synthesis of peptides containing multiple tryptophan residues, which are prone to acid-catalyzed side reactions under the harsher conditions required for tert-butyloxycarbonyl chemistry. This capability has been particularly important for the synthesis of bioactive peptides containing multiple aromatic residues.

The integration of cyano-substituted amino acids into peptide sequences has also contributed to the development of peptide-based materials with enhanced properties for biomedical applications. The electronic properties of the cyano group can influence peptide self-assembly behavior and membrane interactions, making these derivatives valuable for the design of antimicrobial peptides and cell-penetrating peptides.

Properties

IUPAC Name |

(3S)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXHWVWQIRQSSX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140796 | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-84-4 | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is a precursor in the synthesis of various therapeutic agents, including anticancer drugs. Industry:

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs vary in substituent type, position, and backbone modifications. Key examples from the evidence include:

Table 1: Key Structural Analogs and Properties

Key Observations:

- Substituent Effects: The 2-cyanophenyl group in the target compound is distinct from chlorine () or CF₃ (–5) substituents. The cyano group’s strong electron-withdrawing nature may increase acidity of the carboxylic acid moiety compared to electron-donating groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid, often abbreviated as Fmoc-D-Cyanophenyl-Butanoic Acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of a cyanophenyl group contributes to its chemical reactivity and potential interactions with biological targets. The molecular formula is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol.

The biological activity of Fmoc-D-Cyanophenyl-Butanoic Acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis, while the cyanophenyl group may facilitate binding to active sites of enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Some fluorenone derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the substituents on the aryl moiety can significantly influence the antimicrobial efficacy against pathogens like Staphylococcus aureus and Bacillus anthracis .

- Antiproliferative Effects : Certain derivatives have been identified as type I topoisomerase inhibitors, showcasing potential in cancer treatment by inhibiting cellular proliferation .

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to downstream effects on various biochemical pathways .

Case Studies

- Antimicrobial Screening : A study assessed the antimicrobial activity of various fluorenone derivatives against bacterial strains. It was found that certain modifications enhanced the inhibitory effects on Staphylococcus aureus, indicating a promising direction for developing new antimicrobial agents .

- Antiproliferative Activity : Research on 2,7-diamidofluorenones revealed that compounds with linear alkyl chains exhibited superior antiproliferative activity compared to those with branched chains. This suggests that structural modifications can enhance therapeutic efficacy .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fmoc-D-Cyanophenyl-Butanoic Acid | Fmoc protecting group, cyanophenyl moiety | Antimicrobial, antiproliferative |

| Tilorone | Fluorenone derivative | Antiviral |

| Benfluron | Fluorenone derivative | Antineoplastic |

| Fluodipine | Fluorenone derivative | Antihypertensive |

Preparation Methods

Synthesis of the β-Amino Acid Intermediate

The β-amino acid intermediate bearing the 2-cyanophenyl substituent is commonly prepared via stereoselective methods such as:

- Asymmetric alkylation of glycine derivatives or β-ketoesters with 2-cyanophenyl-containing electrophiles.

- Chiral auxiliary-mediated alkylation to control the (S)-configuration at the β-carbon.

- Enzymatic resolution or chiral chromatography may be employed if racemic mixtures are formed.

For example, a typical approach involves:

- Starting from a protected glycine or alanine derivative.

- Performing an alkylation with 2-cyanobenzyl halide or a related electrophile under conditions favoring the (S)-enantiomer.

- Hydrolysis or further functional group manipulation to yield the free β-amino acid.

Fmoc Protection of the Amino Group

The amino group of the β-amino acid is protected using the standard Fmoc strategy:

- The β-amino acid is dissolved in a suitable solvent such as dioxane or dimethylformamide (DMF).

- Fmoc chloride or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is added in the presence of a base like sodium bicarbonate or triethylamine.

- The reaction is typically carried out at 0–25 °C to avoid racemization.

- After completion, the reaction mixture is quenched, and the product is extracted and purified.

Purification and Characterization

- Purification is generally achieved by recrystallization or preparative chromatography (e.g., silica gel column chromatography or reverse-phase HPLC).

- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

- The final product is obtained as a white to off-white solid with a molecular weight of approximately 426.5 g/mol.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Asymmetric alkylation | 2-cyanobenzyl bromide, chiral base, solvent | 70–85 | High enantioselectivity required |

| Hydrolysis/deprotection | Acidic or basic hydrolysis | 80–90 | Maintains stereochemical integrity |

| Fmoc protection | Fmoc-Cl or Fmoc-OSu, base, DMF, 0–25 °C | 85–95 | Avoids racemization, mild conditions |

| Purification | Column chromatography or recrystallization | 75–90 | Ensures high purity for peptide synthesis |

Research Findings and Optimization Notes

- Stereochemical control is critical; use of chiral auxiliaries or catalysts improves enantiomeric excess.

- Fmoc protection under mild conditions prevents racemization of the chiral center.

- The presence of the 2-cyanophenyl group requires careful handling to avoid side reactions, especially during alkylation.

- Purification methods must be optimized to separate closely related impurities and unreacted starting materials.

- Analytical methods such as chiral HPLC and NMR confirm the (S)-configuration and purity above 98%.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O4 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 270065-90-2 |

| Stereochemistry | (S)-configuration |

| Functional Groups | Fmoc-protected amino acid, 2-cyanophenyl substituent |

| Typical Purity | >98% (by HPLC) |

| Common Solvents for Synthesis | DMF, dioxane, aqueous buffers |

| Typical Reaction Temperature | 0–25 °C (for Fmoc protection) |

Q & A

Q. What are the recommended purification techniques for (S)-3-...butanoic acid to achieve high enantiomeric purity?

- Methodological Answer: High enantiomeric purity is critical for reproducibility in peptide synthesis. Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradient elution with acetonitrile/water (0.1% trifluoroacetic acid). Recrystallization from solvents like ethyl acetate/hexane mixtures can further enhance purity . For intermediates, flash chromatography with silica gel and dichloromethane/methanol gradients is effective .

Q. How should researchers handle and store (S)-3-...butanoic acid to prevent degradation?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis of the Fmoc group. Avoid exposure to moisture and high temperatures, as decomposition products (e.g., fluorenyl byproducts) can form . Use desiccants in storage containers and monitor purity via thin-layer chromatography (TLC) before use .

Q. What spectroscopic methods are optimal for confirming the structure of (S)-3-...butanoic acid?

- Methodological Answer: Combine -NMR and -NMR to verify the Fmoc group (δ ~4.2–4.4 ppm for methoxy protons) and the 2-cyanophenyl substituent (aromatic protons at δ ~7.5–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~446.45 for [M+H]). Infrared (IR) spectroscopy can validate the carbonyl (C=O) and nitrile (C≡N) stretches .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of Fmoc-protected intermediates during synthesis?

- Methodological Answer: Optimize coupling using carbodiimide reagents (e.g., HBTU or DCC) with 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization. Maintain a reaction pH of 8–9 (using DIEA) in anhydrous DMF. Monitor reaction progress via Kaiser test for free amines. For sterically hindered intermediates, extend reaction times (12–24 hours) or use microwave-assisted synthesis (50–60°C, 30 min) to improve yields .

Q. What strategies resolve contradictory data regarding the biological activity of (S)-3-...butanoic acid in different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., buffer pH, cell lines). Standardize assays using a common positive control (e.g., a known Fmoc-peptide inhibitor) and validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cell-based assays for functional activity). For antimicrobial studies, correlate activity with logP values to assess membrane permeability discrepancies .

Q. How to mitigate side reactions during the deprotection of the Fmoc group in (S)-3-...butanoic acid synthesis?

- Methodological Answer: Use 20% piperidine in DMF for deprotection, limiting exposure to ≤30 minutes to prevent β-elimination or aspartimide formation. For acid-sensitive substrates, replace piperidine with milder bases (e.g., 2% DBU in DMF). Monitor by LC-MS to detect side products (e.g., fluorenylmethyl adducts at m/z ~179). Purify intermediates immediately post-deprotection to avoid degradation .

Key Considerations for Experimental Design

- Safety Protocols: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling fine powders to avoid inhalation (GHS H335) .

- Data Validation: Cross-validate synthetic yields with -NMR integration and LC-MS purity checks. For biological assays, include triplicate technical replicates and statistical analysis (e.g., ANOVA with post-hoc tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.